2-METHYL-3-T-BUTOXYANILINE
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Overview
Description
2-METHYL-3-T-BUTOXYANILINE is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a methyl group and a tert-butoxy group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-METHYL-3-T-BUTOXYANILINE can be synthesized through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a tert-butoxy group. Another method includes the reduction of the corresponding nitro compound. The reaction conditions typically involve the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitro compound. This method is efficient and scalable, making it suitable for large-scale production. The use of palladium or platinum catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-T-BUTOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHYL-3-T-BUTOXYANILINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-METHYL-3-T-BUTOXYANILINE involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. This interaction can influence the activity of enzymes, ion channels, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-tert-butylaniline
- 2-Methyl-3-tert-butoxyphenol
- 2-Methyl-3-tert-butoxybenzene
Uniqueness
2-METHYL-3-T-BUTOXYANILINE is unique due to the presence of both a methyl group and a tert-butoxy group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C11H17NO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,12H2,1-4H3 |
InChI Key |
XZWOVHUQNWROIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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